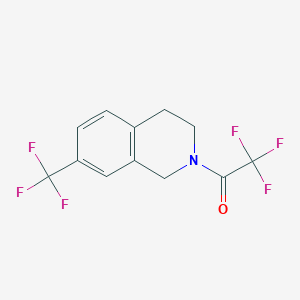

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKEHFVMNOUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline skeleton through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Addition of Trifluoroacetyl Group: The final step involves the acylation of the isoquinoline derivative with trifluoroacetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group under mild conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Functionalized isoquinoline derivatives with various substituents replacing the trifluoromethyl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that tetrahydroisoquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable study showed that a related compound significantly reduced the viability of breast cancer cells in vitro .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Tetrahydroisoquinolines have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . Case studies have highlighted the potential of these compounds in treating conditions like Alzheimer's disease.

Synthesis of Complex Molecules

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules through reactions like nucleophilic substitution and cyclization . For example, it has been applied in the synthesis of novel naphthyridine derivatives that display enhanced biological activity.

Development of Fluorinated Compounds

The trifluoroacetyl group in this compound enables the introduction of fluorine into organic molecules, which is crucial for developing pharmaceuticals with improved metabolic stability and bioavailability. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts .

Polymer Chemistry

In material science, 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is explored for its potential use in developing advanced polymers with desirable thermal and mechanical properties. The incorporation of trifluoromethyl groups has been shown to enhance the thermal stability of polymeric materials .

Case Studies

Mechanism of Action

The mechanism by which 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways. The trifluoroacetyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Analysis and Molecular Formulas

The table below summarizes key structural differences and similarities:

Key Observations:

- Dual Fluorination: The main compound uniquely combines trifluoroacetyl (position 2) and trifluoromethyl (position 7), which may synergistically enhance metabolic stability and receptor binding compared to mono-fluorinated analogs .

- Core Structure: Unlike the dihydroquinoline derivative (), tetrahydroisoquinolines exhibit a saturated six-membered ring, influencing conformational flexibility and biological interactions .

- Functional Groups: The sulfonyl chloride group in ’s compound increases reactivity for nucleophilic substitutions, whereas the hydrochloride salt in improves aqueous solubility .

Biological Activity

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline (C₁₂H₉F₆NO) is a fluorinated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroacetyl group and a trifluoromethyl group, which are known to enhance the pharmacokinetic properties of drug candidates. The incorporation of fluorine atoms often alters the lipophilicity, metabolic stability, and biological activity of organic compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₉F₆NO

- Molecular Weight : 303.19 g/mol

- CAS Number : 18176538

The presence of trifluoromethyl groups is associated with various biological activities, including anticancer and antiviral effects. The structural characteristics of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline suggest it could interact with biological targets effectively.

Anticancer Properties

Recent studies have indicated that compounds containing the tetrahydroisoquinoline scaffold exhibit significant anticancer activity. For instance, derivatives similar to 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline | A549 (Lung) | 8.3 | Cell cycle arrest |

Neuropharmacological Effects

The tetrahydroisoquinoline derivatives are also being investigated for their neuropharmacological effects. Some studies suggest that these compounds may act as partial agonists at dopamine receptors, which could have implications for treating neurodegenerative diseases and psychiatric disorders.

Case Study 1: In Vitro Evaluation

A study evaluated the effects of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 and A549 cells with IC50 values indicating significant potency.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of tetrahydroisoquinoline derivatives revealed that modifications at the trifluoroacetyl position significantly impacted biological activity. Compounds with additional halogen substitutions showed enhanced receptor binding affinity and improved therapeutic profiles.

Mechanistic Insights

The biological activity of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline can be attributed to its ability to interact with various molecular targets:

- Dopamine Receptors : Acting as a partial agonist at D₂ receptors could provide therapeutic benefits in conditions like schizophrenia.

- Phosphodiesterase Inhibition : Similar compounds have exhibited phosphodiesterase inhibitory activity which can influence cyclic nucleotide levels in cells.

Q & A

Q. What are the optimized synthetic routes for 2-trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, and how can yield be improved?

The synthesis involves multi-step reactions, including reductive amination and trifluoroacetylation. For example, a related tetrahydroisoquinoline derivative was synthesized by reducing (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine using LiAlH₄ in THF (61% yield), followed by catalytic hydrogenation with Pd/C and HCl (53% yield) . To improve yields:

Q. How can the purity and structural integrity of this compound be validated?

Key characterization methods include:

- ¹H NMR : Confirm regiochemistry of trifluoromethyl and acetyl groups. For example, aromatic protons in tetrahydroisoquinoline derivatives show distinct splitting patterns at δ 6.5–7.5 ppm .

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroisoquinoline core .

Q. What are the critical storage conditions to ensure compound stability?

- Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetyl group.

- Avoid prolonged exposure to moisture or acidic conditions, as the compound’s pKa (~2.07) suggests sensitivity to protonation .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic substitutions?

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attack. For example, in related sulfonyl-substituted tetrahydroisoquinolines, the methylsulfonyl group undergoes oxidation to sulfones or substitution with amines under basic conditions . Methodological insights:

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Challenges include low volatility (for GC) and matrix interference (e.g., plasma proteins). Solutions:

Q. How can regioselectivity issues during functionalization of the tetrahydroisoquinoline core be mitigated?

Regioselectivity is influenced by steric and electronic factors. For example:

Q. What computational methods are effective in predicting the compound’s binding affinity for neurological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of receptors (e.g., serotonin transporters).

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent models (e.g., TIP3P water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.